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molecular formula C5H3F2NO B8626086 3,4-difluoro-1H-pyrrole-2-carbaldehyde

3,4-difluoro-1H-pyrrole-2-carbaldehyde

Cat. No. B8626086
M. Wt: 131.08 g/mol
InChI Key: NNYRGUQMTNQEFK-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

DMF (4.3 ml) was cooled in ice-water bath under N2 and POCl3 (5.2 ml) was added dropwise. The mixture was stirred at room temperature for 10 min. The ice-water bath was replaced, and the mixture was diluted with DCM (45 ml). A solution of 3,4-difluoro-1H-pyrrole (Intermediate 18; 4.57 g) in DCM (45 ml) was added dropwise. The mixture was refluxed for 30 min, cooled to room temperature and a solution of NaOAc (23 g) in water (60 ml) was added slowly. The resulting mixture was refluxed for 30 min, organic phase was separated and aqueous phase was extracted with DCM. The combined organic phase was washed with NaHCO3, dried over Na2SO4, and concentrated in vacuo. The crude solid was triturated with DCM (20 ml)/pentane (100 ml), and then cooled to −20° C. to give the title compound as pale brown needles (4.73 g). NMR (CDCl3): 6.87 (m, 1H), 9.6 (m, 1H).
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.57 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
23 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[F:11][C:12]1[C:16]([F:17])=[CH:15][NH:14][CH:13]=1.CC([O-])=O.[Na+]>C(Cl)Cl.O>[F:11][C:12]1[C:16]([F:17])=[CH:15][NH:14][C:13]=1[CH:4]=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.57 g
Type
reactant
Smiles
FC1=CNC=C1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CNC=C1F
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
23 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous phase was extracted with DCM
WASH
Type
WASH
Details
The combined organic phase was washed with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude solid was triturated with DCM (20 ml)/pentane (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(NC=C1F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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